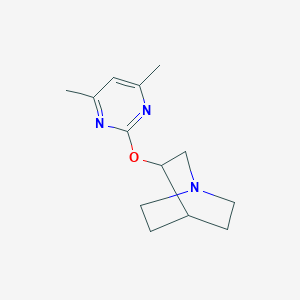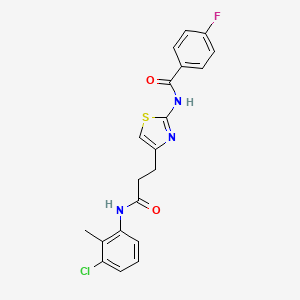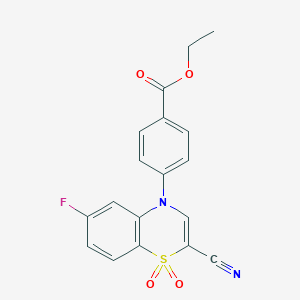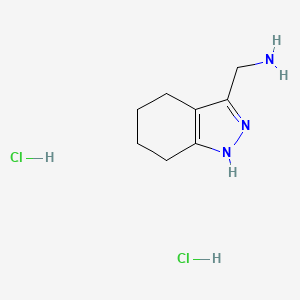![molecular formula C12H15ClN4O B2575498 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride CAS No. 2344680-07-3](/img/structure/B2575498.png)
1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4O.ClH/c1-17-11-4-2-9 (3-5-11)7-16-8-10 (6-15-16)12 (13)14;/h2-6,8H,7H2,1H3, (H3,13,14);1H . This indicates the presence of a pyrazole ring with a methoxyphenyl group and a carboximidamide group attached to it.Physical and Chemical Properties Analysis
The compound has a molecular weight of 266.73. Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in this area focuses on the synthesis and characterization of pyrazole derivatives, including the structural determination and analysis of their chemical properties. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the process of creating these compounds and establishing their structures through various analytical techniques (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
Some studies have investigated the cytotoxic activities of pyrazole derivatives against different cell lines. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and tested for their in vitro cytotoxic activity against four human cancer cell lines, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, Osman, & Ali, 2015).
Corrosion Inhibition
The application of pyrazole derivatives as corrosion inhibitors has been explored. These compounds have been shown to effectively inhibit the corrosion of metals in acidic environments, which is valuable for protecting materials in industrial applications. Studies have demonstrated the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, indicating their efficacy in reducing corrosion through various mechanisms (Yadav, Gope, Kumari, & Yadav, 2016).
Molecular Docking and Biological Potential
Research also includes the synthesis of pyrazole derivatives and their evaluation for biological activities, such as antifungal effects, through molecular docking studies. This approach helps in understanding the interaction of these compounds with biological targets, providing insights into their potential therapeutic applications (Fedotov, Hotsulia, & Panasenko, 2022).
Zukünftige Richtungen
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future directions for 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride could involve further exploration of its potential applications in these areas.
Wirkmechanismus
Target of Action
1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride, also known as EN300-7426822, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
The mode of action of EN300-7426822 involves its interaction with its targets, leading to changes that result in its antileishmanial and antimalarial effects . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound
Biochemical Pathways
The biochemical pathways affected by EN300-7426822 are likely related to its antileishmanial and antimalarial activities. Pyrazole-bearing compounds, such as EN300-7426822, have been shown to have potent effects against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . This suggests that EN300-7426822 may affect the biochemical pathways related to these organisms, leading to downstream effects that result in its pharmacological activities.
Result of Action
The molecular and cellular effects of EN300-7426822’s action are likely related to its antileishmanial and antimalarial activities. For example, a similar compound was found to display superior antipromastigote activity
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-17-11-4-2-9(3-5-11)7-16-8-10(6-15-16)12(13)14;/h2-6,8H,7H2,1H3,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZSRPHBMYYWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2575417.png)
![3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione](/img/structure/B2575418.png)
![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2575419.png)

![2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2575421.png)

![7-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2575425.png)
![4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol](/img/structure/B2575427.png)
![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2575431.png)



![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE](/img/structure/B2575437.png)
